N-[1-butyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide
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Overview
Description
N-[1-BUTYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a thiophene ring, and a trifluoromethyl group
Preparation Methods
The synthesis of N-[1-BUTYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the trifluoromethyl group and the thiophene ring. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-BUTYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of N-[1-BUTYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar compounds to N-[1-BUTYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]THIOPHENE-2-CARBOXAMIDE include other pyrrolo[2,3-d]pyrimidine derivatives and thiophene-containing compounds These compounds may share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C16H15F3N4O4S |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[1-butyl-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H15F3N4O4S/c1-2-3-6-23-10-9(12(25)21-14(23)27)15(13(26)20-10,16(17,18)19)22-11(24)8-5-4-7-28-8/h4-5,7H,2-3,6H2,1H3,(H,20,26)(H,22,24)(H,21,25,27) |
InChI Key |
HQOUONMRVUXGHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC1=O)C(C(=O)N2)(C(F)(F)F)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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